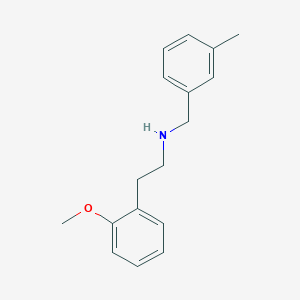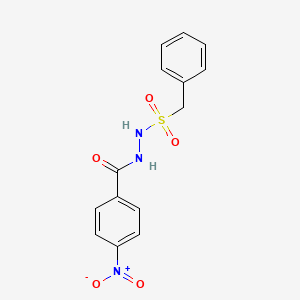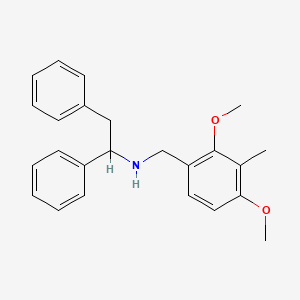![molecular formula C21H23FN2O2 B3862162 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine](/img/structure/B3862162.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine, also known as AG-221, is a small molecule inhibitor that targets isocitrate dehydrogenase 2 (IDH2) mutations. IDH2 mutations are commonly found in acute myeloid leukemia (AML) patients and have been linked to the development and progression of the disease. AG-221 has been shown to be effective in preclinical studies and is currently being tested in clinical trials.
Wirkmechanismus
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine works by selectively targeting IDH2 mutations and inhibiting the production of 2-HG. IDH2 mutations result in the production of a mutant form of the IDH2 enzyme, which converts isocitrate to 2-HG instead of alpha-ketoglutarate. N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine binds to the mutant IDH2 enzyme and prevents it from producing 2-HG, which can lead to the differentiation and apoptosis of AML cells.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine has been shown to inhibit the production of 2-HG in AML cells with IDH2 mutations. This can lead to the differentiation and apoptosis of AML cells, as well as the restoration of normal cellular metabolism. N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine has also been shown to be selective for IDH2 mutations, with little to no effect on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine in lab experiments is its selectivity for IDH2 mutations, which allows for the specific targeting of AML cells with these mutations. However, one limitation is that N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine may not be effective in AML patients without IDH2 mutations. Additionally, the effectiveness of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine may be limited by the development of resistance in AML cells.
Zukünftige Richtungen
For research on N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine include the evaluation of its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine in AML patients. Other potential applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine include the treatment of other types of cancer with IDH2 mutations, such as cholangiocarcinoma and glioma.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine has been extensively studied for its potential use in the treatment of AML. Preclinical studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine is able to selectively target IDH2 mutations and inhibit the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is known to contribute to the development and progression of AML. Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine in AML patients with IDH2 mutations.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14-11-21(23-18-13-16(22)6-7-17(14)18)24(2)10-9-15-5-8-19(25-3)20(12-15)26-4/h5-8,11-13H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQYSSSIAHQHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)F)N(C)CCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B3862092.png)


![1-(5-bromo-2-thienyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3862121.png)

![2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3862136.png)
![(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B3862142.png)
![4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B3862147.png)
![2-(1-cyclopentyl-4-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3862149.png)
![N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B3862157.png)
![N-isopropyl-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3862169.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3862175.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile](/img/structure/B3862180.png)